4-(2-Furfuryl)-3-thiosemicarbazide
Overview
Description
Furfural is an organic compound with the formula C4H3OCHO . It’s a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It’s a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .
Synthesis Analysis
Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .Molecular Structure Analysis
Furfural, also known as 2-furaldehyde and furfuraldehyde, has the structure of C5H4O2 . It has an odour similar to almonds, and it is used as an extractant to remove aromatics from lubricating oils and diesel .Chemical Reactions Analysis
The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .Physical And Chemical Properties Analysis
Furfural is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It’s a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .Scientific Research Applications
Biomass Conversion and Biorefinery
The compound belongs to the furan platform, which is known for its reactivity . These compounds are considered among the best substitutes for petroleum derivatives due to their potential in the synthesis of new fuels and polymer precursors . They are explored in biocatalytic and fermentative methods for the bioconversion of furans, proposing processes of lower cost and low environmental impact .
Sustainable Chemicals
Furans and their derivatives have made steady, impressive, and progressive impacts over the last 9 decades in various industries including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries . The shift towards these “green” and sustainable chemical feedstocks is due to the increasing concerns over climate change, volatile oil prices and the undesirable environmental issues associated with fossil hydrocarbons .
Biological Transformations
Furanic platform molecules, such as 4-(2-Furfuryl)-3-thiosemicarbazide, can undergo biological transformations. For instance, Amorphotheca resinae ZN1 grown with furfural (a furanic platform molecule) as the sole carbon source in a strictly anaerobic culture produced 2-furfuryl alcohol .
Crystal Structure Analysis
The crystal structure of furanic compounds can be analyzed using X-ray diffraction experiments . This can provide valuable insights into the compound’s properties and potential applications.
Synthesis of Tetrazole Derivatives
Thiourea-based compounds like 1-amino-3-(furan-2-ylmethyl)thiourea can be used in the synthesis of tetrazole derivatives . These derivatives have been evaluated for their antibacterial and antimycobacterial activities, as well as their cytotoxic activity against a panel of human cancer cell lines .
Antimicrobial Studies
Some derivatives of 1-amino-3-(furan-2-ylmethyl)thiourea have shown promising results in antimicrobial studies . For example, compound 6 inhibited four hospital S. epidermidis rods’ growth, when applied at the amount of 4 µg/mL .
Mechanism of Action
Target of Action
Furan derivatives are known for their reactivity and have been identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
Mode of Action
Furan derivatives, in general, are known for their reactivity, which can lead to various interactions with their targets .
Biochemical Pathways
Furan derivatives are known to undergo various transformations, including oxidation and reduction . These transformations can potentially affect various biochemical pathways.
Pharmacokinetics
Furan derivatives are known to undergo various transformations, which can potentially impact their bioavailability .
Result of Action
Furan derivatives are known for their reactivity, which can lead to various interactions and effects at the molecular and cellular level .
Action Environment
The reactivity of furan derivatives can potentially be influenced by various environmental factors .
Future Directions
The global interest and need to reduce the dependency on crude oil for energy have motivated and directed the researchers and scientists to explore the field of biomass as a source of energy especially for transportation fuels for vehicles . Gradual development of technology has shifted the interest to derive the conventional petroleum-based chemicals from biomass components with functional groups . Henceforth catalytic reactions, various chemical routes via heterogeneous catalysis, homogeneous processes, enzyme reactions for transformation and conversion of lignocellulosic biomass to various bio-based value-added chemicals have been extensively and widely explored .
properties
IUPAC Name |
1-amino-3-(furan-2-ylmethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h1-3H,4,7H2,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUNUQYDORCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352315 | |
Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Furfuryl)-3-thiosemicarbazide | |
CAS RN |
96860-19-4 | |
Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96860-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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